2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid
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Overview
Description
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid is a chemical compound with the molecular formula C12H19NO6. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a 1-(tert-butoxycarbonyl)pyrrolidin-3-yl group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid typically involves the reaction of malonic acid derivatives with 1-(tert-butoxycarbonyl)pyrrolidine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific enzyme or biological target being studied .
Comparison with Similar Compounds
Similar Compounds
N-Boc-pyrrolidine-3-carboxylic acid: Similar in structure but lacks the malonic acid moiety.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Contains a boronic acid group instead of a malonic acid group.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: Similar in structure but contains an azetidine ring instead of a pyrrolidine ring.
Uniqueness
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid is unique due to its combination of a malonic acid moiety with a tert-butoxycarbonyl-protected pyrrolidine ring. This unique structure imparts specific reactivity and makes it a valuable intermediate in organic synthesis and other applications .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(6-13)8(9(14)15)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVURRNSWNKXGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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